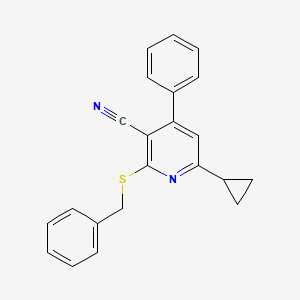

2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile

Description

Properties

IUPAC Name |

2-benzylsulfanyl-6-cyclopropyl-4-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c23-14-20-19(17-9-5-2-6-10-17)13-21(18-11-12-18)24-22(20)25-15-16-7-3-1-4-8-16/h1-10,13,18H,11-12,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSFIXOSULWHGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the nucleophilic aromatic substitution reaction, where a suitable pyridine derivative is reacted with benzylthiol in the presence of a base to introduce the benzylsulfanyl group. The cyclopropyl and phenyl groups can be introduced through subsequent reactions involving cyclopropyl halides and phenylboronic acids, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize waste. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The benzylsulfanyl group may interact with thiol-containing enzymes, while the pyridine ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Position 6 : The cyclopropyl group may enhance metabolic stability due to its strained ring structure, whereas the 4-chlorophenyl group in the analog could improve electron-withdrawing effects and intermolecular interactions.

- Position 4 : The phenyl group in the target compound preserves aromaticity, while the dihydro-2-oxo moiety in the analog introduces hydrogen-bonding capability and conformational flexibility .

Physicochemical Properties

While direct data for the target compound is lacking, trends can be inferred:

- Lipophilicity : The analog’s logP of 5.15 suggests high lipophilicity, driven by the 4-chlorophenyl and methylsulfanyl groups. The target compound’s benzylsulfanyl substituent likely increases logP further, while the cyclopropyl group may marginally reduce it due to reduced carbon chain length.

- Solubility : The absence of polar groups (e.g., oxo) in the target compound may result in lower aqueous solubility compared to the analog.

- Thermal Stability: The analog’s boiling point (516.1°C) and density (1.4 g/cm³) reflect its non-volatile, solid-state nature—properties likely shared by the target compound due to similar molecular weights and aromatic frameworks .

Biological Activity

2-(Benzylsulfanyl)-6-cyclopropyl-4-phenylpyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and its structural features include:

- A pyridine ring

- A benzylsulfanyl group

- A cyclopropyl moiety

- A carbonitrile functional group

These structural characteristics contribute to its interaction with biological targets.

Pharmacological Effects

- Inhibition of Phosphodiesterases (PDEs) : The compound has been identified as a phosphodiesterase inhibitor, which suggests potential applications in treating conditions like schizophrenia and other neuropsychiatric disorders. PDE inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various signaling pathways in cells .

- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of neuroprotection and cardiovascular health.

- Neuroprotective Effects : The inhibition of PDEs may also confer neuroprotective effects, making this compound a candidate for further investigation in neurodegenerative diseases.

The mechanisms through which this compound exerts its effects include:

- cAMP Pathway Modulation : By inhibiting PDEs, the compound enhances the cAMP signaling pathway, which is involved in numerous physiological processes including neurotransmitter release and neuronal survival .

- Calcium Signaling : Similar compounds have shown to affect intracellular calcium levels, leading to altered cell signaling dynamics that may contribute to their biological effects .

Study 1: PDE Inhibition and Neuroprotection

A study explored the effects of various phosphodiesterase inhibitors, including derivatives of pyridine compounds. The results demonstrated that these inhibitors could significantly reduce symptoms associated with schizophrenia in animal models. The specific role of this compound was highlighted as a promising candidate for further clinical trials .

Study 2: Antioxidant Properties

Research conducted on structurally similar compounds revealed significant antioxidant activity. These findings suggest that this compound may also possess similar properties, potentially offering therapeutic benefits in conditions characterized by oxidative stress .

Data Table: Biological Activities Comparison

| Compound Name | PDE Inhibition | Antioxidant Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Potential | Yes |

| Similar Pyridine Derivative | Yes | Yes | Yes |

| Other Known PDE Inhibitors | Yes | Variable | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.